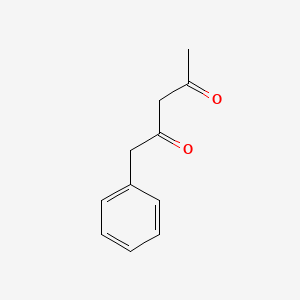

1-Phenylpentane-2,4-dione

説明

Overview of β-Diketones and their Significance in Organic Chemistry

β-Diketones, or 1,3-diketones, are a class of organic compounds that contain two carbonyl (C=O) groups separated by a single carbon atom. evitachem.comwikipedia.org A key characteristic of β-diketones is their existence in a tautomeric equilibrium between a keto form and an enol form. mdpi.comlibretexts.org The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, and for many β-diketones, it is the predominant form. mdpi.comlibretexts.orglibretexts.org The acidic nature of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) is a defining feature, making β-diketones useful precursors in a variety of chemical reactions. mdpi.com

The significance of β-diketones in organic chemistry is multifaceted:

Building Blocks in Synthesis: They are versatile starting materials for the synthesis of a wide array of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Coordination Chemistry: As bidentate ligands, they form stable chelate complexes with a vast number of metal ions. These metal β-diketonate complexes have applications as catalysts, NMR shift reagents, and precursors for metal oxide deposition. evitachem.comresearchgate.netiiste.orgresearchgate.net

Biological and Medicinal Chemistry: Many natural and synthetic compounds containing the β-diketone moiety exhibit a range of biological activities and are investigated for their therapeutic potential. mdpi.commdpi.comresearchgate.net

Historical Context and Research Evolution of 1-Phenylpentane-2,4-dione

The study of β-diketones dates back over a century, with acetylacetone (B45752) being the simplest and most studied member of this class. researchgate.netiiste.orgresearchgate.net The synthesis of β-diketones, including unsymmetrical ones like this compound, has historically been achieved through methods like the Claisen condensation. evitachem.comnih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base. evitachem.com For this compound, a common route is the reaction of acetophenone (B1666503) with ethyl acetate (B1210297). evitachem.com

Early research on β-diketones focused on their synthesis, structure, and fundamental reactivity, including their keto-enol tautomerism. acs.org Over time, research has evolved to explore the unique properties endowed by different substituents on the β-diketone framework. The introduction of a phenyl group, as in this compound, influences the compound's electronic properties, solubility, and the stability of its metal complexes. solubilityofthings.comiiste.org

Modern research continues to build on this foundation, with a growing interest in the applications of specifically substituted β-diketones. The evolution of research includes:

The development of more sophisticated and efficient synthetic methods, including metal-catalyzed reactions. researchgate.netsmolecule.com

In-depth studies of the tautomeric and conformational properties using advanced spectroscopic and computational methods. researchgate.net

The design and synthesis of novel metal complexes with tailored electronic and optical properties for applications in materials science and catalysis. researchgate.netnih.gov

Exploration of derivatives for use in medicinal chemistry and as intermediates for pharmaceuticals. evitachem.comsolubilityofthings.com For instance, derivatives have been investigated for their potential as antidiabetic agents. evitachem.com

Nomenclature and Classification within Diketone Systems

The systematic naming of ketones in accordance with the International Union of Pure and Applied Chemistry (IUPAC) involves replacing the "-e" suffix of the parent alkane with "-one". libretexts.orgwikipedia.org The position of the carbonyl group is indicated by a number, with the chain numbered to give the carbonyl carbons the lowest possible locants. libretexts.org

For This compound :

Parent Chain: The longest carbon chain containing the principal functional groups is a five-carbon chain, hence "pentane".

Functional Groups: There are two ketone groups, so the suffix becomes "-dione".

Numbering: The chain is numbered to give the ketone groups the lowest possible numbers, which are 2 and 4.

Substituent: A phenyl group (C₆H₅) is attached to the first carbon.

Full IUPAC Name: Combining these elements gives the name This compound . evitachem.comamericanelements.com

Common names for this compound include (Phenylacetyl)acetone and 1-Benzyl-1,3-butanedione . cymitquimica.com

Classification: this compound is classified within several categories of organic compounds:

Diketone: A general term for any molecule containing two carbonyl groups. wikipedia.orgwikipedia.org

β-Diketone (or 1,3-Diketone): This is a more specific classification, indicating that the two carbonyl groups are separated by one carbon atom (at positions 2 and 4, which is a 1,3-relationship). evitachem.comwikipedia.org

Unsymmetrical Ketone: The groups attached to the two sides of the diketone core are different (a methyl group and a benzyl (B1604629) group). iiste.orgnih.gov

Aromatic Ketone: It contains an aromatic (phenyl) ring as part of its structure. iiste.org

Linear β-Diketone (lbdk): As opposed to cyclic β-diketones (cbdk), the core structure is an open chain. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROOHYGFTHTDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062973 | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3318-61-4 | |

| Record name | 1-Phenyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylpentane 2,4 Dione

Traditional Synthetic Routes

Traditional methods for synthesizing 1-phenylpentane-2,4-dione are well-established and frequently employed in laboratory settings. These routes typically involve classical organic reactions that have been refined over time.

Claisen Condensation Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.comlibretexts.org This reaction is a cornerstone in the synthesis of β-keto esters and related compounds, including this compound. byjus.com

A common and effective method for the preparation of this compound is the Claisen condensation of acetophenone (B1666503) with ethyl acetate (B1210297). evitachem.com This reaction is typically facilitated by a strong base, such as sodium ethoxide. The process involves mixing acetophenone and ethyl acetate under basic conditions, followed by heating to promote the condensation. evitachem.com The subsequent workup of the reaction mixture usually involves acidification and extraction to isolate and purify the final product. evitachem.com

Table 1: Reaction Parameters for the Synthesis of this compound via Claisen Condensation

| Parameter | Value |

| Reactant 1 | Acetophenone |

| Reactant 2 | Ethyl Acetate |

| Base | Sodium Ethoxide |

| Reaction Type | Claisen Condensation |

| General Conditions | Heating |

This table provides a summary of the typical reactants and conditions for the Claisen condensation synthesis of this compound.

The mechanism of the Claisen condensation begins with the deprotonation of the α-carbon of acetophenone by a strong base, forming an enolate ion. byjus.comyoutube.com This nucleophilic enolate then attacks the carbonyl carbon of ethyl acetate, leading to a tetrahedral intermediate. youtube.comlibretexts.org The intermediate subsequently collapses, expelling an ethoxide leaving group to form the β-diketone, this compound. openstax.org

Optimization of the reaction conditions is crucial for achieving high yields. The choice of base is critical; it must be strong enough to deprotonate the ketone but should not participate in side reactions like saponification. byjus.comyoutube.com To prevent transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester. libretexts.org A full equivalent of the base is often necessary because the resulting β-diketone is acidic and will be deprotonated by the base, which helps to drive the reaction equilibrium towards the product. libretexts.orgopenstax.org

Alternative Synthetic Pathways

Beyond the classic Claisen condensation, other synthetic strategies have been developed to produce this compound. These alternative routes offer flexibility in terms of starting materials and reaction conditions.

Reaction of Benzoyl Chloride with Acetylacetone (B45752) Enolate

An alternative synthesis involves the reaction of benzoyl chloride with the enolate of acetylacetone. evitachem.com In this method, acetylacetone is first deprotonated by a suitable base to form its enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent displacement of the chloride leaving group results in the formation of this compound. This method is an example of C-acylation of a β-dicarbonyl compound.

Reaction of Phenylmagnesium Bromide with 2,4-Pentanedione

Another synthetic approach utilizes an organometallic reagent. The reaction of phenylmagnesium bromide, a Grignard reagent, with 2,4-pentanedione (acetylacetone) can also yield this compound. evitachem.com In this reaction, the highly nucleophilic phenyl group of the Grignard reagent attacks one of the carbonyl carbons of 2,4-pentanedione. A subsequent workup is required to protonate the intermediate and afford the final product. This method provides a direct way to introduce the phenyl group to the diketone structure.

Table 2: Summary of Alternative Synthetic Routes

| Reactant 1 | Reactant 2 | Product |

| Benzoyl Chloride | Acetylacetone Enolate | This compound |

| Phenylmagnesium Bromide | 2,4-Pentanedione | This compound |

This table outlines the key reactants for two alternative methods for synthesizing this compound.

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry continually seeks to improve efficiency, reduce environmental impact, and utilize readily available starting materials. The synthesis of this compound has benefited from these advancements, with several innovative strategies emerging that offer advantages over classical methods. These include the use of novel catalytic systems, the development of one-pot procedures, the exploration of cheaper precursors, and the application of the final product in environmentally benign reactions.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of 1,4-diketones, one-pot procedures can streamline the construction of the carbon skeleton.

Cheaper and Accessible Precursor Utilization

One strategy involves starting from inexpensive and commercially available materials like allylbenzene (B44316). A synthetic route to prolintane, a CNS stimulant, utilizes allylbenzene as the starting material. researchgate.net This synthesis proceeds through key intermediates that could be adapted for the synthesis of this compound. Another general approach to making substituted pentane-2,4-diones more economically involves the use of chloro-derivatives as precursors. cnr.it Chloroalkanes are typically cheaper and more accessible than their bromo or iodo counterparts. A method based on the Finkelstein reaction allows for the in situ conversion of these less reactive chloro derivatives into more reactive iodo derivatives, which can then be used to alkylate pentane-2,4-dione. cnr.it This strategy avoids the need to start with more expensive alkylating agents.

Environmentally Benign Paal-Knorr Pyrrole (B145914) Synthesis

The utility of this compound as a building block is highlighted by its use in the Paal-Knorr synthesis to produce valuable pyrrole heterocycles. Developing environmentally benign versions of this classic reaction is an active area of research.

The Paal-Knorr reaction traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under harsh acidic conditions with prolonged heating. acs.org Greener alternatives have been developed that are catalyst- and solvent-free. In one such study, 1-phenylpentane-1,4-dione was reacted with various amines under neat (solvent-free) conditions. The reactions proceeded efficiently to give the corresponding N-substituted pyrroles in high to excellent yields, demonstrating that the structure of this diketone is well-suited for these mild conditions. For example, the reaction with aqueous ammonium (B1175870) hydroxide (B78521) proceeded readily. Another green approach involves mechanochemical activation in a ball mill, which allows for solvent-free reactions catalyzed by a small amount of a biodegradable organic acid like citric acid. These methods significantly reduce waste and energy consumption compared to traditional protocols, showcasing how this compound can be a precursor in sustainable synthetic routes.

Reactivity and Reaction Mechanisms of 1 Phenylpentane 2,4 Dione

Enol-Keto Tautomerism and its Influence on Reactivity

1-Phenylpentane-2,4-dione, a β-diketone, exists as a dynamic equilibrium between two tautomeric forms: the keto and enol isomers. orientjchem.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of this compound, the keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. libretexts.org

The equilibrium between these two forms is influenced by various factors, including the solvent and temperature. researchgate.net Generally, the enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the nearby carbonyl group, creating a stable six-membered ring. pearson.comresearchgate.net This intramolecular hydrogen bonding and the potential for π-electron delocalization within this quasi-aromatic ring contribute significantly to the stability of the enol tautomer. researchgate.net

While many simple monocarbonyl compounds exist predominantly in the keto form, β-diketones like this compound often show a higher percentage of the enol tautomer at equilibrium. libretexts.org For instance, a related compound, pentane-2,4-dione (acetylacetone), exists as approximately 92% enol form. pearson.com The presence of a phenyl group can further influence this equilibrium. researchgate.net

The existence of both keto and enol forms is crucial as it dictates the compound's reactivity. orientjchem.org The enol form, though it may be the major species, is highly reactive and is responsible for much of the characteristic chemistry of β-diketones. libretexts.org The tautomerism is catalyzed by both acids and bases. libretexts.org

Acid-catalyzed enolization involves the protonation of one of the carbonyl oxygens, followed by the removal of a proton from the central carbon atom. libretexts.org

Base-catalyzed enolization proceeds through the deprotonation of the acidic α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

This enolate ion is a key intermediate in many of the reactions of this compound.

Nucleophilic Addition Reactions

The carbonyl groups in this compound are susceptible to nucleophilic addition, a characteristic reaction of ketones. solubilityofthings.com The presence of two carbonyl groups allows for a variety of reactions. In one study, the nucleophilic addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to 1-phenylpentane-1,4-dione was investigated. mpg.de The reaction demonstrated interesting regioselectivity, with the nucleophile preferentially attacking the sterically more hindered carbonyl group under certain catalytic conditions. mpg.de This highlights the potential to control the site of nucleophilic attack in diketones.

The reactivity of the carbonyl groups makes this compound a useful precursor for synthesizing more complex molecules. solubilityofthings.com The Stetter reaction, which involves the nucleophilic addition of aldehydes to activated double bonds, can be used to synthesize 1,4-diketones. researchgate.net While not a direct nucleophilic addition to this compound itself, this reaction type is fundamental to the synthesis of related diketone structures.

Oxidation Reactions

This compound can undergo oxidation reactions, typically resulting in the cleavage of carbon-carbon bonds and the formation of carboxylic acids or other oxidized products. evitachem.comsmolecule.com The specific products formed depend on the oxidizing agent and the reaction conditions. For example, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of corresponding carboxylic acids. smolecule.com

In a different type of oxidation, an electrochemical method has been used for the C-H oxidation of valerophenone (B195941) to produce 1-phenylpentane-1,4-dione. uantwerpen.be This process involves the generation of a radical cation that reacts with molecular oxygen. uantwerpen.be Furthermore, the cleavage of β-diketones can be catalyzed by enzymes. For instance, an enzyme from Acinetobacter johnsonii has been shown to cleave this compound. nih.gov

Reduction Reactions

The carbonyl groups of this compound can be reduced to form the corresponding alcohols. evitachem.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to convert the diketone into diols. smolecule.commdpi.com For instance, the reduction of 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) with NaBH₄ yields a mixture of diastereomeric diols. mdpi.comresearchgate.net The stereochemical outcome of the reduction can be influenced by the reaction conditions and the specific structure of the diketone.

The resulting diols are versatile intermediates for further synthetic transformations. For example, they can be cyclized to form oxetanes, which are important four-membered heterocyclic compounds. mdpi.com

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. evitachem.com In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. uomustansiriyah.edu.iq

The acyl group attached to the phenyl ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. lkouniv.ac.in This deactivating effect means that harsher conditions may be required for substitution to occur compared to unsubstituted benzene. The acyl group is a meta-director, meaning that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the point of attachment of the pentanedione chain. uomustansiriyah.edu.iq Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lkouniv.ac.in

Condensation Reactions

This compound is a versatile substrate for various condensation reactions, which are crucial for the synthesis of a wide range of heterocyclic compounds and other complex molecules. evitachem.comsmolecule.com These reactions typically involve the reaction of the diketone with a nucleophile, often with the subsequent elimination of a small molecule like water.

For example, 1-phenylpentane-1,3-dione (B1605474) reacts with 2H-1,2,4-triazol-3-amine at high temperatures to form 5-phenyl- solubilityofthings.comevitachem.comsmolecule.comtriazolo[1,5-a]pyrimidin-7-ol. nih.gov This demonstrates the utility of this diketone in constructing fused heterocyclic systems. Similarly, condensation reactions with amines can lead to the formation of pyrrole (B145914) derivatives, as seen in the Paal-Knorr synthesis. researchgate.net

The Claisen condensation is another important reaction type, often used in the synthesis of β-diketones themselves, by reacting a ketone with an ester in the presence of a strong base. evitachem.com A related process, the Knoevenagel condensation, involves the reaction of an active methylene (B1212753) compound (like the central CH₂ of the diketone) with an aldehyde or ketone. jmchemsci.com

Alkylation Reactions

The central carbon atom of this compound, situated between the two carbonyl groups, is acidic and can be deprotonated to form a stable enolate ion. This enolate is a potent nucleophile and can readily participate in alkylation reactions with alkyl halides or other electrophilic alkylating agents. researchgate.net

This C-alkylation is a powerful tool for introducing new substituents at the 3-position of the pentane-2,4-dione backbone, leading to a wide variety of substituted β-diketones. researchgate.net For instance, the alkylation of pentane-2,4-dione with propargyl bromide under basic conditions yields the corresponding 3-propargyl-substituted derivative. Similar reactions can be envisioned for this compound.

Recent advances in this area include electrochemical methods for the construction of C-C bonds. An electrochemical radical reaction has been developed for the coupling of enol acetates with 1,3-diketones, leading to the formation of 1,4-dicarbonyl compounds with alkylated backbones. acs.org Photoredox catalysis has also been employed for the 1,2-oxo-alkylation of vinyl arenes with 1,3-diketones. rsc.org

C-Alkylation vs. O-Alkylation Selectivity

The enolate of this compound is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the central carbon (C-alkylation) and the oxygen atom of the enolate (O-alkylation). The selectivity between these two pathways is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion.

Generally, C-alkylation is favored under conditions that promote thermodynamic control, such as the use of less reactive alkylating agents and polar aprotic solvents. pharmaxchange.info Conversely, O-alkylation is often observed under conditions of kinetic control, with more reactive electrophiles and in solvents that can solvate the metal cation, making the oxygen atom more accessible. pharmaxchange.info For instance, in the alkylation of phenolates, a related system, the use of protic solvents can favor C-alkylation by hydrogen bonding with and shielding the oxygen atom. pharmaxchange.info

In the context of β-dicarbonyl compounds, the formation of C-alkylation products is often the desired outcome. researchgate.net Research on the alkylation of pentane-2,4-dione, a similar β-diketone, has shown that it is possible to isolate the C-alkylated product. researchgate.net One method involves the formation of a copper complex of the alkylated product, which selectively isolates the C-alkylation product. Subsequent decomposition of this complex yields the pure C-alkylated dione. researchgate.netresearchgate.net

The choice of the alkylating agent also plays a crucial role. Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles prefer the softer carbon atom (C-alkylation).

Use of Moisture-Sensitive Alkylating Agents

When working with moisture-sensitive alkylating agents, such as certain organometallics or acid chlorides, stringent anhydrous conditions are necessary to prevent their decomposition. The presence of water can lead to unwanted side reactions, reducing the yield of the desired alkylated product. mdpi.com

A technique to mitigate the effects of moisture is the use of a solvent that allows for the azeotropic removal of water. For example, methyl isobutyl ketone (MIBK) has been successfully employed as a solvent for the alkylation of pentane-2,4-dione with moisture-sensitive reagents like (3-chloropropyl)trimethoxysilane. researchgate.net The use of MIBK enables the continuous removal of water from the reaction mixture, thereby protecting the sensitive alkylating agent and allowing the reaction to proceed efficiently. researchgate.net

The table below summarizes the outcomes of alkylation reactions under different conditions, highlighting the factors that influence C- vs. O-alkylation.

| Reactant | Alkylating Agent | Solvent | Conditions | Primary Product | Citation |

| Pentane-2,4-dione | Propargyl bromide | Acetone | Basic (K₂CO₃), Reflux | C-Alkylation | |

| 2-Naphthol | Benzyl (B1604629) bromide | DMF | Basic | O-Alkylation | pharmaxchange.info |

| 2-Naphthol | Benzyl bromide | Trifluoroethanol (TFE) | Basic | C-Alkylation | pharmaxchange.info |

| Pentane-2,4-dione | (3-chloropropyl)trimethoxysilane | MIBK | Azeotropic removal of water | C-Alkylation | researchgate.net |

Coordination Chemistry of 1 Phenylpentane 2,4 Dione As a Ligand

Bidentate Nature and Chelate Complex Formation with Metal Ions

1-Phenylpentane-2,4-dione, also known as benzoylacetone, exists in a tautomeric equilibrium between its keto and enol forms. The enolic form possesses a proton that can be readily lost, resulting in a monoanionic ligand. This anionic form acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of the dionate moiety. This coordination results in the formation of a stable six-membered chelate ring, a key feature contributing to the high stability of these complexes. The delocalization of electrons within this chelate ring further enhances the stability of the metal-ligand bond. This versatile chelating ability allows this compound to form complexes with a broad spectrum of metal ions from across the periodic table, including transition metals, lanthanides, and main group elements.

Synthesis and Characterization of Metal-1-Phenylpentane-2,4-dione Complexes

The synthesis of metal complexes of this compound is typically achieved through the reaction of a metal salt with the ligand in an appropriate solvent. The choice of solvent and the presence of a base to facilitate the deprotonation of the ligand are crucial parameters in these syntheses. For instance, mononuclear copper(II) complexes, such as trans-[Cu(bzac)₂] and cis-[Cu(bzac)₂(CH₃OH)], have been synthesized by reacting 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts in methanol. researchgate.net Similarly, complexes of other transition metals like cobalt(II), nickel(II), and zinc(II) can be prepared using analogous methods, often by reacting the corresponding metal acetates or nitrates with the ligand in an alcoholic solvent. goldengateintl.comresearchgate.netijcsrr.org

Table 1: Examples of Synthesized Metal Complexes with β-Diketone Ligands

| Metal Ion | Ligand | Complex Formula | Reference |

|---|---|---|---|

| Cu(II) | Benzoylacetone | trans-[Cu(bzac)₂] | researchgate.net |

| Cu(II) | Benzoylacetone | cis-[Cu(bzac)₂(CH₃OH)] | researchgate.net |

| Co(II) | Benzoic acid hydrazide | [Co(BH)₃]H₂O | goldengateintl.com |

| Ni(II) | Acetylacetone (B45752) | [Ni(acac)₂]·0.5CH₃OH | researchgate.net |

| Zn(II) | Acetylacetone | [Zn(acac)₂(H₂O)] | ijcsrr.org |

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis, IR, NMR, Mössbauer Spectroscopy)

Spectroscopic techniques are indispensable tools for elucidating the structure and bonding in metal-1-phenylpentane-2,4-dione complexes.

UV-Visible Spectroscopy: The electronic spectra of these complexes provide insights into the d-d electronic transitions of the metal ion and charge transfer bands. researchgate.net The d-d transitions are typically weak and appear in the visible region, and their positions are sensitive to the coordination geometry and the nature of the metal ion. Charge transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally more intense and occur in the ultraviolet or visible region. For instance, the UV-Vis spectra of tris(β-diketonato)iron(III) complexes exhibit strong absorbance peaks between 270–380 nm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. The deprotonation and coordination of the β-diketonate ligand lead to characteristic shifts in the vibrational frequencies of the C=O and C=C bonds within the chelate ring. Typically, the ν(C=O) stretching frequency decreases upon coordination, while new bands corresponding to the metal-oxygen (M-O) stretching vibrations appear in the low-frequency region of the spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the ligand protons and carbons are affected by coordination to the metal ion. researchgate.net In the case of paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to significant shifts and broadening of the NMR signals, providing information about the magnetic properties and the distribution of spin density within the complex. iosrjournals.orgnih.gov

Mössbauer Spectroscopy: This technique is specific to certain isotopes, most notably ⁵⁷Fe, and is highly sensitive to the local chemical environment of the iron nucleus. Mössbauer spectroscopy can provide valuable information on the oxidation state, spin state, and site symmetry of iron in its complexes. For iron(III) β-diketonate complexes, Mössbauer spectra can reveal details about electron spin relaxation processes. mdpi.comrsc.org The isomer shifts and quadrupole splitting parameters are characteristic of the electronic structure of the iron center. mdpi.com

Table 2: Selected Spectroscopic Data for Metal-β-Diketonate Complexes

| Complex | Technique | Key Observations | Reference |

|---|---|---|---|

| trans-[Cu(bzac)₂] | UV-Vis | Shows characteristic d-d transitions for Cu(II) | researchgate.net |

| Various Metal Acetylacetonates | IR | Shift in ν(C=O) and appearance of ν(M-O) bands | researchgate.net |

| Fe(III) Spin Crossover Complexes | Mössbauer | Isomer shift and quadrupole splitting indicative of spin state | mdpi.com |

Computational Studies on Metal-Ligand Interactions (e.g., DFT, AIM)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure, geometry, and bonding in metal-1-phenylpentane-2,4-dione complexes. DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic spectra, which can then be compared with experimental data to validate the proposed structures. mdpi.comillinois.edu These studies can also provide insights into the nature of the metal-ligand bond, including the degree of covalent and ionic character.

Atoms in Molecules (AIM) theory is another computational approach that can be used to analyze the electron density distribution within a molecule and characterize the nature of chemical bonds. By analyzing the topological properties of the electron density at the bond critical points, AIM can provide a quantitative measure of the strength and nature of the metal-ligand interactions.

Influence of Ligand Substituents on Complex Geometry and Stability

The electronic and steric properties of the this compound ligand can be systematically modified by introducing substituents on either the phenyl ring or the backbone of the diketone. These modifications can have a significant impact on the geometry, stability, and reactivity of the resulting metal complexes.

Applications of Metal Complexes in Catalysis

The unique electronic and structural properties of metal-1-phenylpentane-2,4-dione complexes have made them attractive candidates for applications in catalysis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel complexes, in particular, have emerged as highly effective catalysts for these reactions.

While specific examples detailing the use of this compound complexes in cross-coupling reactions are not extensively documented, related palladium(II)-acetylacetonato complexes have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov The β-diketonate ligand can play a crucial role in stabilizing the metal center and influencing the catalytic cycle. The general mechanism for these reactions, such as the Heck reaction, involves the oxidative addition of an organic halide to a low-valent metal center, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the cross-coupled product. researchgate.netiosrjournals.org Similarly, in Suzuki-Miyaura couplings, a transmetalation step with an organoboron reagent occurs. ijcsrr.orgchemijournal.com The electronic and steric properties of the this compound ligand can be tuned to optimize the activity and selectivity of the catalyst for specific cross-coupling transformations.

Suzuki-Miyaura Cross-Coupling Catalysis

Despite a comprehensive search of scientific literature, no specific examples or detailed research findings on the application of this compound as a ligand in Suzuki-Miyaura cross-coupling catalysis could be identified. While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, extensively relying on palladium catalysts with a variety of supporting ligands, the use of this compound in this capacity appears to be undocumented in readily available scholarly sources. General literature on Suzuki-Miyaura catalysis focuses on phosphine, N-heterocyclic carbene (NHC), and other nitrogen- and oxygen-based ligands to stabilize the palladium center and facilitate the catalytic cycle. The role of β-diketonate ligands, such as this compound, in this specific transformation is not a prominent area of research based on the available data.

Other Catalytic Transformations

Similarly, a thorough review of the scientific literature did not yield specific examples of this compound being employed as a ligand in other named catalytic transformations, such as oxidation, reduction, or polymerization reactions. While this compound is known to form stable complexes with various transition metals, its primary applications appear to be in areas such as organic synthesis as a building block rather than as a ligand in catalytic processes. evitachem.com The reactivity of its diketone structure is utilized in the synthesis of more complex molecules, including heterocyclic compounds. myskinrecipes.com There is mention of its use in the development of agrochemicals and in material science for the synthesis of polymers and coatings, although its specific role as a catalytic ligand in these processes is not detailed. myskinrecipes.com

The coordination chemistry of β-diketonates, in general, is a broad field, and these ligands are known to be versatile. However, the specific catalytic applications of complexes derived from this compound are not extensively reported. Research in the broader field of catalysis often focuses on ligand systems that can be readily modified to tune the electronic and steric properties of the metal center, which may explain the limited focus on this particular β-diketonate in the context of catalysis.

Applications of 1 Phenylpentane 2,4 Dione in Organic Synthesis

Intermediate in the Preparation of Complex Molecules

The fundamental role of 1-phenylpentane-2,4-dione in organic synthesis is as an intermediate in the preparation of more complex molecules. evitachem.com Its diketone functionality provides two reactive sites for a range of chemical transformations, including nucleophilic substitution, reduction to corresponding alcohols, and oxidation to carboxylic acids. evitachem.com This reactivity allows chemists to use it as a scaffold upon which to build larger and more intricate structures. For instance, derivatives of this compound have been explored for their potential therapeutic applications, acting as a starting point for molecules with specific biological activities. evitachem.com The synthesis of 3-substituted pentane-2,4-diones, which are valuable intermediates for creating liquid crystals and various heterocyclic compounds, further highlights its importance as a foundational building block. unirioja.esresearchgate.net

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and material science. nih.gov 1,3-dicarbonyl compounds like this compound are well-established precursors for synthesizing a wide array of heterocyclic systems.

The Paal-Knorr synthesis is a cornerstone method for synthesizing substituted pyrroles, which are structural components in many natural products. wikipedia.org This reaction classically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgrgmcet.edu.in While this compound is a 1,3-diketone, its isomer, 1-phenylpentane-1,4-dione , is the appropriate substrate for the traditional Paal-Knorr pyrrole (B145914) synthesis. fishersci.ca

The mechanism involves the amine attacking the two carbonyl groups sequentially to form a ring, which then undergoes dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan derivatives. organic-chemistry.org A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully employed in this synthesis. alfa-chemistry.com

Table 1: Examples of Pyrrole Synthesis via Paal-Knorr Condensation

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,4-Diketone | Primary Amine | Weak Acid (e.g., Acetic Acid) | N-Substituted Pyrrole |

This table illustrates the general conditions for the Paal-Knorr pyrrole synthesis, a reaction for which the isomeric 1-phenylpentane-1,4-dione is a suitable precursor.

The Paal-Knorr synthesis is also one of the most important methods for preparing furan derivatives. organic-chemistry.org This pathway involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.com Similar to the pyrrole synthesis, the required substrate is a 1,4-diketone, not a 1,3-diketone like this compound.

The mechanism for furan synthesis proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org The resulting hemiacetal intermediate subsequently undergoes dehydration to form the stable furan ring. wikipedia.org This synthetic route is highly effective and has been widely used to produce polysubstituted furans. alfa-chemistry.com

Precursor in Natural Product Biosynthesis Research (e.g., 2-(2-phenylethyl)chromones)

Research into the biosynthesis of natural products has identified compounds structurally related to this compound as key precursors. A prominent example is in the formation of 2-(2-phenylethyl)chromones (PECs), which are the primary fragrant and bioactive constituents of agarwood. nih.govmdpi.comnih.gov

Scientific studies have demonstrated that the C6-C5-C6 scaffold of PECs is derived from a diarylpentanoid precursor. nih.gov Specifically, a polyketide synthase enzyme, named 2-(2-phenylethyl)chromone precursor synthase (PECPS), was identified in Aquilaria sinensis. This enzyme produces 5-(4-hydroxyphenyl)-1-phenylpentane-1,3-dione , a close structural analog of this compound, which serves as the direct precursor to PECs. nih.govresearchgate.net

Substrate-feeding experiments have confirmed this biosynthetic pathway. When this diarylpentanoid precursor was supplied to cell cultures, a significant increase in the accumulation of various PECs was observed, confirming its role as a direct intermediate. nih.gov

Derivatization for Functional Material Development

The modification, or derivatization, of the this compound structure is a key strategy for developing novel functional materials. By introducing different substituents or using the diketone as a ligand, materials with specific properties such as liquid crystallinity or enhanced light absorption can be created.

Derivatives of pentane-2,4-dione are valuable intermediates in the synthesis of liquid crystals. unirioja.es These compounds can be converted into mesogenic (liquid crystal-forming) pyrazoles, isoxazoles, and coordination complexes with various metals. The strong dipole moment of the β-diketone group, which is often retained in its heterocyclic or metal complex derivatives, helps to increase the molecular anisotropy that favors mesogenic behavior. unirioja.es

Furthermore, this compound itself has been identified as a light-absorbing molecule with potential applications in photovoltaic devices. biosynth.com Its ability to act as both a chelate (a ligand that binds to a metal ion) and a light absorber makes it a candidate for use as an electron donor in polymer solar cells. biosynth.com

Computational and Theoretical Studies

Conformational Analysis and Stability of Enol Forms

Like other β-dicarbonyl compounds, 1-phenylpentane-2,4-dione exists in a tautomeric equilibrium between its diketo and enol forms. Computational studies consistently show that the enol forms are significantly more stable than the diketo form, primarily due to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. stackexchange.com

As an unsymmetrical β-diketone, this compound can exist as two primary cis-enol tautomers, often referred to as Enol I and Enol II. In Enol I, the enolic hydroxyl group is adjacent to the phenyl group, while in Enol II, it is adjacent to the methyl group. Theoretical calculations, such as those performed using Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers. nih.govnih.gov

Studies on analogous compounds like 1-phenylbutane-1,3-dione show that the enol form where the C=C double bond is in conjugation with the phenyl ring is predominantly more stable. stackexchange.com This extended conjugation provides additional resonance stabilization. Therefore, Enol I is predicted to be the more stable tautomer for this compound. The energy difference between the stable enol forms is often negligible. nih.gov

Table 1: Predicted Relative Stability of this compound Tautomers

| Tautomer | Description | Key Structural Feature | Predicted Relative Stability |

|---|---|---|---|

| Enol I | Enolization towards the phenyl group | C=C bond conjugated with phenyl ring | Most Stable |

| Enol II | Enolization towards the methyl group | Phenyl group attached to C=O | Less Stable Enol |

| Diketo | Ketone form | Two C=O groups, CH₂ bridge | Least Stable |

Intramolecular Hydrogen Bonding Investigations

The remarkable stability of the enol forms of this compound is largely attributed to a strong intramolecular hydrogen bond (IHB). This bond forms a stable, planar, six-membered pseudo-aromatic ring, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). mdpi.com

Table 2: Typical Calculated Hydrogen Bond Parameters for Chelated Enol Forms of β-Diketones

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| d(O-H) | Length of the covalent hydroxyl bond | 0.98 - 1.02 Å |

| d(H···O) | Length of the hydrogen bond | 1.60 - 1.75 Å |

| d(O···O) | Distance between the two oxygen atoms | 2.55 - 2.70 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | 140 - 150° |

| Bond Energy | Strength of the IHB | ~16.8 kcal/mol nih.gov |

Quantum Chemical Calculations (e.g., DFT-B3LYP)

Quantum chemical calculations are the cornerstone of theoretical studies on this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy. The B3LYP hybrid functional is frequently employed for studying β-diketones, often in conjunction with Pople-style basis sets like 6-311++G(d,p) or 6-311++G(**). nih.govajchem-a.com

These calculations are used to:

Optimize Molecular Geometries: Determine the lowest energy three-dimensional structures of the different tautomers and conformers.

Calculate Relative Energies: Establish the relative stabilities of the tautomers to predict which form will predominate.

Compute Vibrational Frequencies: Predict infrared (IR) and Raman spectra, which can be compared with experimental results to confirm structural assignments. ekb.eg

Determine Electronic Properties: Calculate properties such as dipole moments, polarizability, and molecular orbital energies.

The results from these calculations provide a detailed picture of the molecule's potential energy surface and are fundamental for understanding its chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is used to analyze the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability of a molecule to donate an electron. For the enol form of this compound, the HOMO is typically a π-orbital delocalized over the entire conjugated system, including the phenyl ring and the chelated enol ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is usually a π*-antibonding orbital, also delocalized over the conjugated framework.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and electrophilicity index, which help in predicting the molecule's reactivity patterns. ajchem-a.comnih.gov

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; electron-donating ability ajchem-a.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; electron-accepting ability ajchem-a.com |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability mdpi.com |

| Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom to attract electrons |

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate theoretical models and aid in spectral interpretation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the chemical shifts for the proposed stable enol structures, researchers can confirm which tautomer is present in solution by matching the predicted spectrum with the experimental one. The chemical shift of the enolic proton is particularly sensitive to the strength and geometry of the intramolecular hydrogen bond.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ekb.eg This is invaluable for assigning the various absorption bands in an experimental IR spectrum to specific molecular motions (e.g., O-H stretch, C=O stretch, C=C stretch). The calculated spectrum for the most stable enol form can be compared with the experimental spectrum to confirm its structure. Excellent agreement between observed and calculated frequencies is often achieved, especially when scaling factors are applied to the computed values to account for anharmonicity and other systematic errors.

Table 4: Comparison of Typical Experimental vs. Calculated Vibrational Frequencies for Enol Form of β-Diketones

| Vibrational Mode | Description | Typical Experimental Range (cm⁻¹) | Typical Calculated (DFT) Range (cm⁻¹) |

|---|---|---|---|

| ν(O-H) | Stretching of the hydrogen-bonded hydroxyl group | 2500 - 3200 (broad) | 2600 - 3300 |

| ν(C=O) | Stretching of the carbonyl group in conjugation | 1580 - 1640 | 1600 - 1660 |

| ν(C=C) | Stretching of the carbon-carbon double bond | 1520 - 1580 | 1540 - 1600 |

Analytical Methodologies for 1 Phenylpentane 2,4 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 1-Phenylpentane-2,4-dione. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data on its electronic and vibrational states, as well as the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. A key feature of this compound is its existence as a mixture of keto and enol tautomers in solution, a phenomenon readily studied by NMR. The equilibrium between these forms is influenced by factors such as solvent polarity. researchgate.netnih.gov

The enol form is stabilized by the formation of a stable six-membered ring through intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group. In contrast, the keto form is generally more stable in polar aprotic solvents. researchgate.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum, distinct signals are observed for both the keto and enol forms, allowing for their individual characterization and the determination of their relative concentrations. thermofisher.com

For the enol tautomer , the spectrum typically displays:

A downfield signal for the enolic hydroxyl proton, often appearing as a broad singlet due to intramolecular hydrogen bonding.

A signal for the vinylic proton.

Signals corresponding to the protons of the phenyl group.

Signals for the methyl protons.

For the keto tautomer , the characteristic signals include:

A singlet for the methylene (B1212753) protons (CH₂) situated between the two carbonyl groups.

Signals for the protons of the phenyl group.

A singlet for the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (for 1-phenylpentane-1,3-dione (B1605474) enol form) |

| 16.12 | br | 1H | Enolic OH |

| 7.85 – 7.91 | m | 2H | Aromatic CH |

| 7.51 | t, J = 7.5 Hz | 1H | Aromatic CH |

| 7.41 – 7.48 | m | 2H | Aromatic CH |

| 6.18 | s | 1H | Vinylic CH |

| 2.47 | q, J = 7.5 Hz | 2H | CH₂ |

| 1.22 | t, J = 7.5 Hz | 3H | CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the keto-enol tautomerism by showing distinct signals for the carbon atoms in each form.

For the enol tautomer , characteristic signals would include those for:

The two carbons of the C=C double bond.

The carbonyl carbon.

The carbons of the phenyl group.

The methyl carbon.

For the keto tautomer , the spectrum would show:

Two distinct carbonyl carbon signals.

A signal for the methylene (CH₂) carbon.

Signals for the carbons of the phenyl group.

A signal for the methyl carbon.

The presence of two distinct carbonyl signals in the keto form and the appearance of signals for a C=C double bond in the enol form are key diagnostic features in the ¹³C NMR spectrum. researchgate.net The following table shows representative ¹³C NMR data for the enol form of 1-phenylpentane-1,3-dione.

| Chemical Shift (δ, ppm) | Assignment (for 1-phenylpentane-1,3-dione enol form) |

| 198.0 | C=O |

| 183.1 | C=O |

| 135.1 | Aromatic C |

| 132.1 | Aromatic CH |

| 128.7 | Aromatic CH |

| 126.9 | Aromatic CH |

| 95.4 | Vinylic CH |

| 32.4 | CH₂ |

| 9.7 | CH₃ |

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₂, corresponding to a molecular weight of 176.21 g/mol . biosynth.com

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. Common fragmentation patterns for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and other characteristic fragments. chemguide.co.uklibretexts.org

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of a conjugated system, particularly in the enol form where the phenyl group, the C=C double bond, and the C=O group are in conjugation, results in absorption of UV radiation. msu.edu

The keto-enol tautomerism can also be studied by UV-Vis spectroscopy, as the keto and enol forms will have different absorption maxima (λmax). researchgate.net The enol form, with its extended conjugation, is expected to absorb at a longer wavelength compared to the keto form. This compound is known to be a light-absorbing molecule with potential applications in photovoltaic devices. biosynth.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the various C-H and C=C bonds within the molecule.

The presence of keto-enol tautomerism significantly influences the IR spectrum.

The keto form will exhibit characteristic C=O stretching vibrations in the region of 1700-1740 cm⁻¹.

The enol form will show a broad O-H stretching band, typically in the range of 2500-3200 cm⁻¹, due to the intramolecularly hydrogen-bonded hydroxyl group. It will also display a C=O stretching band at a lower frequency (around 1600 cm⁻¹) due to conjugation with the C=C bond, as well as a C=C stretching vibration.

The presence and characteristics of these bands can be used to distinguish between the two tautomers and to assess their relative abundance.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. The analysis of β-diketones by HPLC can be challenging due to poor peak shapes and resolution on conventional stationary phases. However, the use of mixed-mode stationary phase HPLC columns can provide good peak shapes for underivatised β-diketone compounds. sielc.com

A reverse-phase (RP) HPLC method can be employed for the analysis of 2,4-Pentanedione, 1-phenyl- (an alternative name for the target compound). A typical mobile phase for such an analysis would consist of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique allows for the separation of this compound from any impurities, and the area of the peak corresponding to the compound can be used to quantify its purity.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of this compound.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to determine its melting point. The melting point for this compound has been reported to be in the range of 51 to 53 °C.

Q & A

Q. What are the common synthetic routes for 1-phenylpentane-2,4-dione, and how are reaction conditions optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous diketones are synthesized by reacting benzyl halides with pentane-2,4-dione under basic conditions (e.g., NaOH/KOH) to facilitate deprotonation and nucleophilic attack . Optimization involves adjusting solvent polarity (e.g., THF or ethanol), temperature (40–80°C), and stoichiometry of reactants. Kinetic studies using GC/MS or HPLC can monitor intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR for carbonyl stretching (1700–1750 cm⁻¹), ¹H/¹³C NMR for phenyl (δ 7.2–7.5 ppm) and diketone (δ 2.0–2.5 ppm for methylene) groups.

- Chromatography : HPLC with UV detection (λ ~250 nm) or GC/MS for purity assessment.

- Thermodynamic Data : NIST databases provide reference spectra and reaction enthalpies for structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Q. How does this compound participate in nucleophilic reactions?

- Methodological Answer : The diketone’s α-hydrogens are acidic (pKa ~9–11), enabling enolate formation under basic conditions. This intermediate reacts with electrophiles (e.g., alkyl halides) in aldol condensations or Michael additions. For example, in biocatalytic synthesis, transaminases like ATA-025 asymmetrically reduce diketones to chiral alcohols .

Advanced Research Questions

Q. How can biocatalytic methods improve enantioselective synthesis of this compound derivatives?

- Methodological Answer : Enzymes such as ω-transaminases (ATA-025) catalyze asymmetric amination, converting diketones to chiral amino alcohols. Reaction optimization includes pH control (7.5–8.5), co-solvent selection (e.g., DMSO ≤10%), and substrate engineering to enhance enzyme compatibility. GC/MS and chiral HPLC validate enantiomeric excess (≥90% ee) .

Q. What computational tools elucidate tautomeric equilibria in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts enol-keto tautomer stability. Solvent effects (PCM model) and intramolecular hydrogen bonding influence equilibrium ratios. Spectroscopic data (UV/Vis, NMR) corroborate computational findings .

Q. How does this compound interact with biomolecular targets?

- Methodological Answer : Molecular docking (AutoDock Vina) screens diketones against enzymes like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore modeling identifies H-bond donors (keto groups) and hydrophobic (phenyl) moieties as critical for binding. In vitro assays (e.g., MIC for antimicrobial activity) validate predictions .

Q. What strategies resolve contradictions in reported reaction yields for this compound syntheses?

- Methodological Answer :

- Systematic Review : Meta-analysis of published procedures identifies variables (catalyst loading, solvent purity) causing discrepancies.

- Reproducibility Trials : Controlled replication with standardized reagents and inert atmospheres (N₂/Ar) minimizes side reactions.

- Advanced Analytics : LC-MS/MS detects trace impurities (e.g., oxidation byproducts) affecting yield calculations .

Q. Can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer : Yes. Condensation with hydrazines yields pyrazoles, while reaction with thiourea forms thiazolidinones. Cyclocondensation kinetics (monitored by FTIR) and microwave-assisted methods reduce reaction times (30 min vs. 24 h). Bioactivity screening (e.g., antiproliferative assays on cancer cell lines) evaluates derivatives .

Q. What role does this compound play in natural product synthesis?

- Methodological Answer :

The diketone is a key intermediate in polyketide mimicry. For example, it undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, precursors to flavonoids. Stereoselective reductions (NaBH₄/CeCl₃) or enzymatic cascades generate complex scaffolds like anthocyanins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。